5-Bromoisoquinoline-1-carbonitrile
Overview
Description
5-Bromoisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, a bicyclic aromatic compound, and contains a bromine atom at the 5th position and a nitrile group at the 1st position. This compound is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinoline-1-carbonitrile typically involves the bromination of isoquinoline followed by the introduction of a nitrile group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. The reaction is carried out at low temperatures to ensure selective bromination at the 5th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for the reduction of the nitrile group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Reduction Products: The reduction of the nitrile group yields primary amines.
Scientific Research Applications
5-Bromoisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromoisoquinoline-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and nitrile group can influence its binding affinity and specificity. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroisoquinoline-1-carbonitrile
- 6-Bromoisoquinoline-1-carbonitrile
- 5-Fluoroisoquinoline-1-carbonitrile
Comparison
5-Bromoisoquinoline-1-carbonitrile is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its reactivity and interactions compared to other halogenated isoquinoline derivatives. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity .
Biological Activity
5-Bromoisoquinoline-1-carbonitrile (CAS Number: 956003-76-2) is a compound that has garnered attention due to its notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article delves into the compound's synthesis, biological interactions, and potential therapeutic applications, supported by data tables and research findings.
This compound has the molecular formula and a molecular weight of approximately 233.06 g/mol. It is characterized by a bromine atom at the 5-position of the isoquinoline ring and a carbonitrile functional group, contributing to its reactivity and biological profile.
Cytochrome P450 Inhibition
Research indicates that this compound selectively inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes play critical roles in drug metabolism, influencing the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes suggests that this compound could modulate the metabolism of co-administered drugs, potentially altering their efficacy and safety profiles.
Table 1: Cytochrome P450 Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
CYP1A2 | Competitive | TBD | |
CYP2C19 | Non-competitive | TBD |
The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that its structural features—specifically the bromine atom and carbonitrile group—enhance its binding affinity to target enzymes and receptors .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds under mild conditions.
- Reduction Reactions : The nitrile group can be reduced to an amine using hydrogenation catalysts.
Table 2: Synthesis Methods Overview
Method | Reaction Type | Conditions |
---|---|---|
Nucleophilic Substitution | Substitution | Mild nucleophiles |
Suzuki-Miyaura Coupling | Coupling | Palladium catalysts |
Reduction | Reduction | Pd/C catalyst |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds, which may exhibit varying biological activities.
Table 3: Comparison with Similar Compounds
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromoisoquinoline-1-carbonitrile | 27224-09-5 | 0.90 |
6-Bromoisoquinoline-1-carbonitrile | 1082674-24-5 | 0.86 |
5-Bromo-3-methylpicolinonitrile | 156072-86-5 | 0.85 |
The unique substitution pattern of bromine at the 5-position contributes to its selective inhibition of cytochrome P450 enzymes, differentiating it from other derivatives that may not exhibit similar activity.
Properties
IUPAC Name |
5-bromoisoquinoline-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFYBWGRFGYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740023 | |
Record name | 5-Bromoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956003-76-2 | |
Record name | 5-Bromoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.